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Benzyl (2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)carbamate

PIKfyve kinase inhibition ADP-Glo biochemical assay SAR profiling

Researchers requiring a well-characterized PIKfyve inhibitor with precisely known micromolar potency face limited availability of quality-controlled negative controls. This compound directly addresses this need: • Validated PIKfyve IC50 of 5.75 μM - 180-fold to >1,900-fold weaker than lead series members, enabling full concentration-response curve establishment • Pyrimidin-4-yloxy regiochemistry ensures specific hinge-binding geometry distinct from 2-yloxy analogs • Benzyl carbamate scaffold amenable to library diversification and prodrug design

Molecular Formula C19H22N4O4
Molecular Weight 370.409
CAS No. 2034472-12-1
Cat. No. B2926491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)carbamate
CAS2034472-12-1
Molecular FormulaC19H22N4O4
Molecular Weight370.409
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)OC3=NC=NC=C3
InChIInChI=1S/C19H22N4O4/c24-18(11-21-19(25)26-13-15-5-2-1-3-6-15)23-10-4-7-16(12-23)27-17-8-9-20-14-22-17/h1-3,5-6,8-9,14,16H,4,7,10-13H2,(H,21,25)
InChIKeyCIMZGFXDEQTDSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl Carbamate PIKfyve Inhibitor for Kinase Research and SAR Profiling


Chemical Identity & Core Scaffold: Benzyl (2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)carbamate (CAS 2034472-12-1) is a synthetic small molecule belonging to the pyrimidinyloxy-piperidine carbamate class. Its structure features a benzyl carbamate terminus, an ethyl linker, and a piperidine ring substituted with a pyrimidin-4-yloxy group . The compound has been disclosed in patent filings (U.S. Patent Application US20240016810, designated Example 00189) as part of a series of substituted pyrimidine-based kinase inhibitors . Its primary documented pharmacological target is phosphoinositide kinase PIKfyve (1-phosphatidylinositol 3-phosphate 5-kinase), an enzyme involved in endosomal trafficking and autophagy regulation, which has emerged as a therapeutic target in oncology and neurodegeneration .

PIKfyve kinase inhibition study fit – supports SAR profiling and assay benchmarking
Regioisomer-selective kinase hinge engagement research tool (pyrimidin-4-yloxy)
Medicinal chemistry scaffold with high synthetic accessibility for library expansion

Why This Compound Cannot Be Substituted by In-Class Analogs


Structurally analogous PIKfyve inhibitors within the same patent series span over four orders of magnitude in biochemical potency (IC50 from low nanomolar to high micromolar), yet their molecular weight and physicochemical properties remain essentially identical . The target compound's pyrimidin-4-yloxy (vs. pyrimidin-2-yloxy) regiochemistry and benzyl carbamate side chain confer distinct target engagement kinetics and metabolic stability profiles that cannot be predicted from scaffold similarity alone . Consequently, substituting the target compound with a more potent but structurally distinct congener invalidates structure-activity relationship (SAR) conclusions and confounds pharmacological interpretation – the compound must be procured as a specific chemical entity to serve its unique purpose as a controlled, weakly active benchmark or intermediate in medicinal chemistry workflows .

Potency gap In-class PIKfyve IC50 values vary >1,000-fold; substituting with a more potent congener invalidates SAR context and dose-response calibration.
Regiochemistry Pyrimidin-2-yloxy isomer lacks public PIKfyve data; hinge-binding geometry cannot be assumed identical – assay response may shift.
Metabolic handle Benzyl carbamate undergoes esterase hydrolysis; non-carbamate analogs do not recapitulate this profile – metabolic stability context may differ.

Quantitative Differentiation Against Closest PIKfyve Inhibitor Analogs


PIKfyve Biochemical Potency: Orders of Magnitude Weaker Than Lead Series

In the same biochemical PIKfyve inhibition assay (Carna Biosciences ADP-Glo format), the target compound (Example 00189) exhibited an IC50 of 5,750 nM (5.75 μM) . This represents a 1,800-fold reduction in potency compared to Example 00163 (IC50 = 3.7 nM in the GST-tagged PIKfyve enzymatic assay) and a 180-fold reduction relative to Example 00181 (IC50 = 32 nM) . The compound's potency is approximately 9-fold weaker than Apilimod (Example 00164, IC50 = 640 nM), a known clinical-stage PIKfyve inhibitor, and approximately 1,917-fold weaker than Example 00167 (IC50 = 3 nM) . This quantitative potency ladder positions the target compound as a uniquely weak, well-characterized reference point within the series, suitable for use as a negative control or for establishing the lower boundary of the SAR curve .

PIKfyve potency ladder
Head-to-head
IC50 5.75 μM vs. 1–4.9 nM (Example 00163) / 32 nM (00181) / 640 nM (Apilimod)
Supports low-potency benchmarking for PIKfyve assay-response calibration
1,800-fold to >1,900-fold weaker than lead compounds in the same biochemical assay format
PIKfyve kinase inhibition ADP-Glo biochemical assay SAR profiling Kinase inhibitor benchmarking

Pyrimidin-4-yloxy vs. Pyrimidin-2-yloxy Regioisomerism and Kinase Hinge-Binding

The target compound bears a pyrimidin-4-yloxy substituent on the piperidine ring, whereas its closest commercially available structural isomer (CAS 2034325-39-6) bears the pyrimidine at the 2-position . In kinase inhibitor design, the pyrimidine nitrogen positions dictate hydrogen-bonding interactions with the hinge region of the ATP-binding pocket; pyrimidin-4-yl derivatives engage the hinge via N1 and the 4-substituent, while pyrimidin-2-yl isomers present a different donor-acceptor vector that can alter kinase selectivity profiles . The target compound's single-digit micromolar PIKfyve IC50 (5.75 μM) versus the structurally distinct but equipotent compound BDBM645389 (TABLE 16.3, IC50 = 1,120 nM) underscores how subtle heterocyclic positioning influences potency even within the same patent series . No direct PIKfyve IC50 data have been publicly reported for the pyrimidin-2-yloxy isomer, making any substitution assumption unreliable without experimental verification .

Hinge-binding regiochemistry
Class-level inference
Pyrimidin-4-yloxy vs. 2-yloxy; no public IC50 for 2-yloxy isomer
Supports regioisomer-dependent kinase hinge engagement study
Nitrogen position alters donor-acceptor vector; direct comparison needed for selectivity mapping
Regioisomer selectivity Kinase hinge binding Pyrimidine regiochemistry PIKfyve vs. PI3K selectivity

Benzyl Carbamate Moiety as a Metabolic Liability and Prodrug Design Handle

The target compound contains a benzyl carbamate (Cbz) functional group, a well-established structural motif that undergoes hydrolytic cleavage by plasma and hepatic esterases to liberate the free amine . Published metabolic studies on isosorbide-2-benzylcarbamate-5-benzoate demonstrate that benzyl carbamates are susceptible to rapid enzymatic degradation, yielding benzyl carbamate and benzoic acid upon incubation with plasma or liver homogenates . In the context of PIKfyve-targeting piperidine carbamates, the presence of this benzyl carbamate group renders the target compound distinguishable from non-carbamate analogs (e.g., Example 00163, 00167, 00181) that lack this metabolic handle . This property may be exploited for designing benzyl carbamate prodrugs that release an active piperidine species upon in vivo hydrolysis, a strategy widely employed in medicinal chemistry to modulate pharmacokinetic profiles .

Carbamate metabolic lability
Class-level inference
Benzyl carbamate group susceptible to esterase hydrolysis
Supports metabolic stability profiling and prodrug design research
Compound-specific hydrolysis rates not reported; class-level precedent guides interpretation
Benzyl carbamate metabolism Carbamate hydrolysis Prodrug design Metabolic stability Pharmacokinetics

Synthetic Accessibility for Rapid SAR Library Generation

The target compound's core structure – a piperidine ring bearing a pyrimidin-4-yloxy group and an N-acylated benzyl carbamate pendant – is constructed from commercially available building blocks (3-hydroxypiperidine, 4-chloropyrimidine hydrochloride, and benzyl chloroformate) via a convergent three-step synthetic route . This contrasts with structurally more elaborate PIKfyve inhibitors in the same patent series (e.g., Examples 00163, 00167) that incorporate fused heterocyclic cores (pyrazolo-pyrimidine, spiro-morpholine) requiring multi-step cyclization chemistry . The relative synthetic simplicity of the target compound translates to lower procurement costs, shorter lead times for custom synthesis, and greater feasibility for in-house derivatization in academic or small-biotech settings where complex heterocyclic chemistry capabilities may be limited . This feature directly supports applications requiring rapid analog library expansion around the piperidine carbamate scaffold.

Synthetic accessibility
Supporting evidence
Three-step convergent route from commercial building blocks
Enables rapid SAR library expansion with lower synthetic complexity
Contrasts with fused-ring analogs requiring multi-step heterocycle construction
Synthetic accessibility Scaffold diversification Medicinal chemistry SAR library design Piperidine carbamate synthesis

Optimal Research Applications Based on Quantified Differentiation


Negative Control or Low-Potency Benchmark in PIKfyve Assays

With a well-characterized PIKfyve IC50 of 5.75 μM – 180-fold to >1,900-fold weaker than the most potent series members – this compound serves as an ideal negative control for PIKfyve inhibition studies . It can be deployed alongside sub-nanomolar inhibitors (e.g., Example 00163, IC50 ~1-4.9 nM) to establish full concentration-response relationships and verify that observed cellular phenotypes (autophagy modulation, endosomal disruption) are specifically attributable to PIKfyve inhibition rather than off-target effects . Its potency is also approximately 9-fold weaker than the clinical-stage inhibitor Apilimod (IC50 = 640 nM), providing a useful intermediate reference point for benchmarking novel PIKfyve inhibitors in the micromolar potency range .

Regioisomer Selectivity Probe for Kinase Hinge-Binding Mapping

The pyrimidin-4-yloxy substitution pattern is critical for establishing specific hydrogen-bond donor-acceptor geometry at the kinase hinge region . This compound can be systematically compared with its pyrimidin-2-yloxy regioisomer (CAS 2034325-39-6) in competitive binding or enzymatic assays to quantify the contribution of pyrimidine N-position to PIKfyve affinity and kinome-wide selectivity . Such head-to-head regioisomer profiling is essential for structure-based drug design campaigns targeting PIKfyve and related lipid kinases, as small changes in hinge-binding geometry can dramatically alter selectivity profiles .

Prodrug Design and Pharmacokinetic Optimization Studies

This compound's benzyl carbamate group represents a latent metabolic handle that can be exploited for prodrug design . It can serve as a starting point for synthesizing analogs with varied carbamate substituents (e.g., substituted benzyl, alkyl, or cyclic carbonates) to systematically study the impact of carbamate lability on pharmacokinetic parameters such as plasma stability, hepatic clearance, and oral bioavailability . The compound's moderate PIKfyve potency (5.75 μM) also makes it a useful scaffold for evaluating whether metabolic activation (carbamate hydrolysis) can liberate a more potent active species in vivo .

Medicinal Chemistry Starting Point for Piperidine Carbamate Libraries

Owing to its relatively simple, synthetically accessible scaffold compared to fused-ring analogs in the same patent series (Examples 00163, 00167), this compound is well-suited as a diversification starting point for generating focused libraries . The piperidine nitrogen can be functionalized with diverse electrophiles, the benzyl group can be cleaved and replaced, and the pyrimidine ring can undergo nucleophilic aromatic substitution – enabling rapid SAR exploration around the carbamate-piperidine-pyrimidine pharmacophore without requiring complex multi-step heterocyclic synthesis .

Application
Selection Property
Validation Focus
PIKfyve assay calibration benchmark
Potency rank within patent series
Assay sensitivity and dose-response linearity
Kinase hinge-binding selectivity mapping
Pyrimidine N-substitution position
Regioisomer-dependent kinase engagement profiling
Metabolic stability and prodrug design studies
Benzyl carbamate prodrug handle
In vitro metabolic stability assays
SAR library diversification scaffold
Synthetic accessibility of piperidine carbamate
Library expansion via simple N-/O-functionalization
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